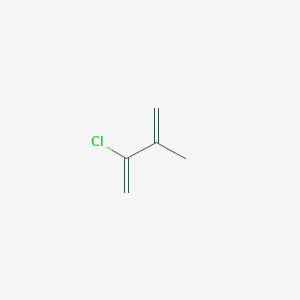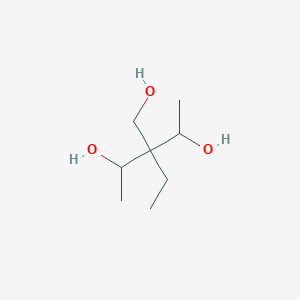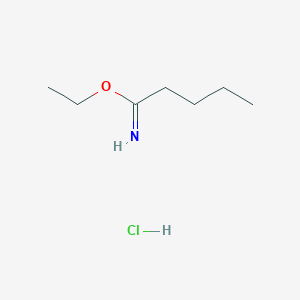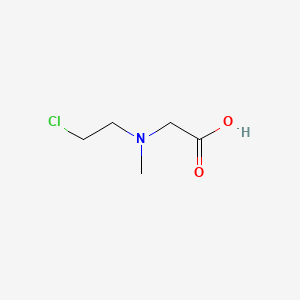
CARBAMIC ACID, ETHYL-,2-(DIETHYLAMINO)ETHYL ESTER (6CI,8CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CARBAMIC ACID, ETHYL-,2-(DIETHYLAMINO)ETHYL ESTER (6CI,8CI): is a chemical compound with the molecular formula C9H20N2O2 . It is an ester derivative of carbamic acid and is known for its applications in various fields, including chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of CARBAMIC ACID, ETHYL-,2-(DIETHYLAMINO)ETHYL ESTER typically involves the reaction of ethyl chloroformate with 2-(diethylamino)ethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: CARBAMIC ACID, ETHYL-,2-(DIETHYLAMINO)ETHYL ESTER can undergo oxidation reactions, typically resulting in the formation of corresponding carbamates and amides.
Reduction: Reduction reactions can convert the ester group into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of carbamates and amides.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted carbamates.
Applications De Recherche Scientifique
Chemistry: CARBAMIC ACID, ETHYL-,2-(DIETHYLAMINO)ETHYL ESTER is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It acts as a model compound for understanding the behavior of carbamate esters in biological systems .
Medicine: Its ability to form stable carbamate linkages makes it valuable in medicinal chemistry .
Industry: In the industrial sector, CARBAMIC ACID, ETHYL-,2-(DIETHYLAMINO)ETHYL ESTER is used in the production of polymers, coatings, and adhesives. Its reactivity and stability make it suitable for various industrial applications .
Mécanisme D'action
The mechanism of action of CARBAMIC ACID, ETHYL-,2-(DIETHYLAMINO)ETHYL ESTER involves the formation of carbamate linkages with target molecules. This interaction can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. The compound’s molecular targets include enzymes with nucleophilic active sites, such as serine hydrolases and proteases .
Comparaison Avec Des Composés Similaires
CARBAMIC ACID, ETHYL-, ETHYL ESTER: This compound has a similar structure but lacks the diethylaminoethyl group, making it less reactive in certain applications.
CARBAMIC ACID, DIMETHYL-, ETHYL ESTER: This compound has a dimethylamino group instead of a diethylamino group, resulting in different reactivity and applications.
CARBAMIC ACID, ETHYL-, 2-(1-METHYLETHYL)PHENYL ESTER: This compound has a phenyl group, which imparts different chemical properties and uses.
Uniqueness: CARBAMIC ACID, ETHYL-,2-(DIETHYLAMINO)ETHYL ESTER is unique due to its diethylaminoethyl group, which enhances its reactivity and makes it suitable for a broader range of applications compared to its similar compounds .
Propriétés
Numéro CAS |
18515-57-6 |
|---|---|
Formule moléculaire |
C9H20N2O2 |
Poids moléculaire |
188.27 g/mol |
Nom IUPAC |
2-(diethylamino)ethyl N-ethylcarbamate |
InChI |
InChI=1S/C9H20N2O2/c1-4-10-9(12)13-8-7-11(5-2)6-3/h4-8H2,1-3H3,(H,10,12) |
Clé InChI |
RUENJKTUESTWJT-UHFFFAOYSA-N |
SMILES |
CCNC(=O)OCCN(CC)CC |
SMILES canonique |
CCNC(=O)OCCN(CC)CC |
| 18515-57-6 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[(3,4-Difluorophenyl)methylidene]-2-methyl-1,3-oxazol-5(4H)-one](/img/structure/B3187916.png)











